

Spectroscopic Analysis of Cyclohexyl Phenyl Ether: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexyl phenyl ether

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Cyclohexyl phenyl ether** (CAS No: 2206-38-4), an organic compound with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **Cyclohexyl phenyl ether** (C₁₂H₁₆O, Molecular Weight: 176.25 g/mol) are summarized in the tables below for easy reference and comparison.[\[1\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum of **Cyclohexyl phenyl ether** exhibits signals corresponding to the distinct proton environments in the phenyl and cyclohexyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration
H-2', H-6' (ortho-Aryl)	6.8 - 7.0	Multiplet	2H
H-3', H-5' (meta-Aryl)	7.2 - 7.4	Multiplet	2H
H-4' (para-Aryl)	6.9 - 7.1	Multiplet	1H
H-1 (Cyclohexyl, CH-O)	4.2 - 4.4	Multiplet	1H
H-2, H-6 (Cyclohexyl, eq)	1.8 - 2.0	Multiplet	2H
H-2, H-6 (Cyclohexyl, ax)	1.6 - 1.8	Multiplet	2H
H-3, H-5, H-4 (Cyclohexyl)	1.2 - 1.6	Multiplet	6H

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented are typical estimated ranges.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) (ppm)
C-1' (Aryl, C-O)	157 - 159
C-2', C-6' (Aryl)	116 - 118
C-3', C-5' (Aryl)	129 - 131
C-4' (Aryl)	120 - 122
C-1 (Cyclohexyl, CH-O)	75 - 77
C-2, C-6 (Cyclohexyl)	32 - 34
C-3, C-5 (Cyclohexyl)	24 - 26
C-4 (Cyclohexyl)	25 - 27

Note: The availability of a ^{13}C NMR spectrum for **Cyclohexyl phenyl ether** is mentioned in databases such as PubChem.[1] The presented values are estimates based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **Cyclohexyl phenyl ether**. The main absorption bands are listed below.

Vibrational Mode	Frequency (cm^{-1})	Intensity
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 2950	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium
C-O-C stretch (Aryl-Alkyl Ether)	1200 - 1250 (asymmetric)	Strong
C-O-C stretch (Aryl-Alkyl Ether)	1020 - 1075 (symmetric)	Strong

Mass Spectrometry (MS)

The mass spectrum of **Cyclohexyl phenyl ether** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
176	Moderate	$[M]^+$ (Molecular Ion)
94	High	$[C_6H_5OH]^+$
83	High	$[C_6H_{11}]^+$
77	Moderate	$[C_6H_5]^+$
55	High	$[C_4H_7]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Cyclohexyl phenyl ether** for 1H NMR or 50-100 mg for ^{13}C NMR.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , DMSO- d_6).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
- If solid impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe to the desired nucleus (^1H or ^{13}C).
- Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay). For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Place a drop of liquid **Cyclohexyl phenyl ether** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Ensure there are no air bubbles in the film.

Data Acquisition:

- Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Label the significant peaks with their corresponding frequencies.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

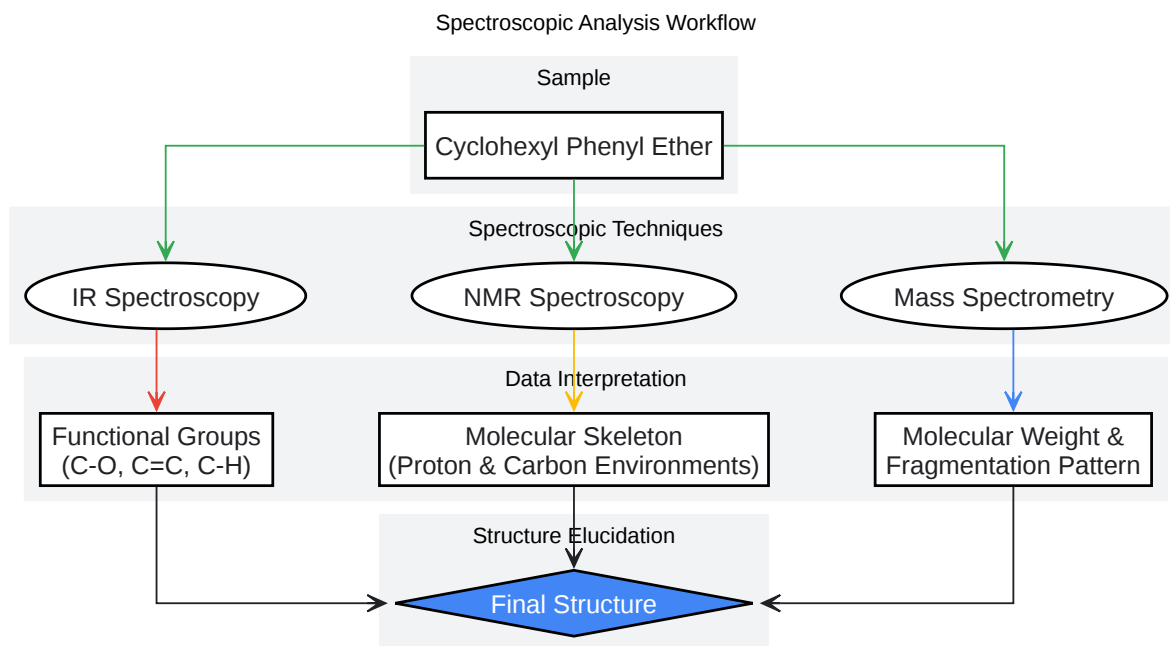
- Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated inlet system or through a gas chromatograph (GC-MS).
- In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the removal of an electron from the molecule, forming a molecular ion (M^+).

Mass Analysis and Detection:

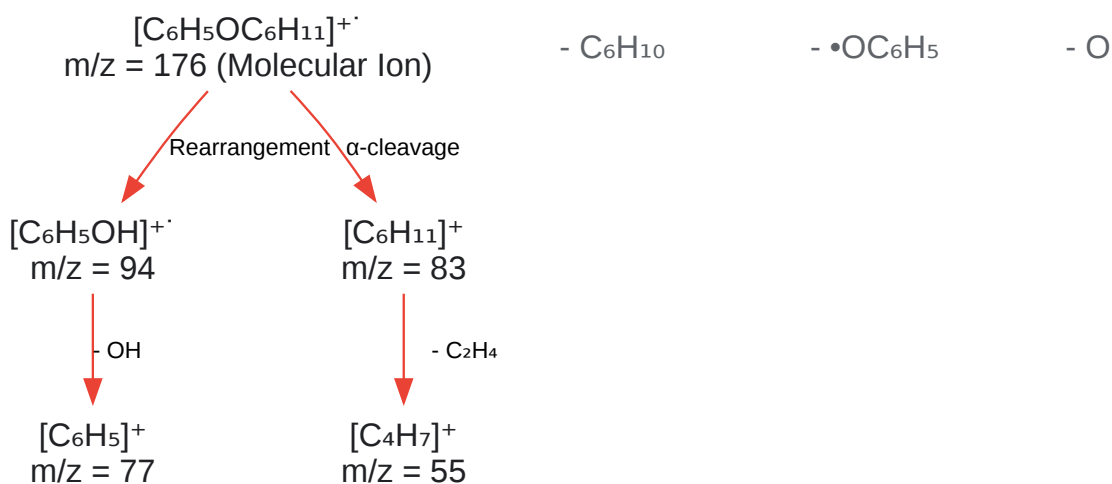
- The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for **Cyclohexyl phenyl ether** in mass spectrometry.



Mass Spectrometry Fragmentation of Cyclohexyl Phenyl Ether



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References

- 1. Benzene, (cyclohexyloxy)- | C₁₂H₁₆O | CID 137492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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